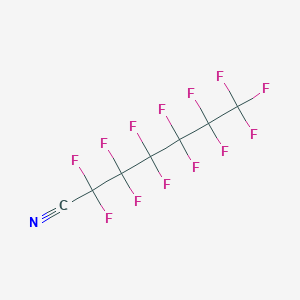
Perfluoroheptanenitrile
Cat. No. B1586472
Key on ui cas rn:
62038-08-8
M. Wt: 345.06 g/mol
InChI Key: NBBJALWGNSZLRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07247749B2
Procedure details


A ten-fold excess, fifty (50) ml, of anhydrous ammonia gas were condensed into a four-neck flask fitted with an agitator, reflux condenser, dropping funnel, thermometer, and a drying tube (filled with solid KOH) which had been cooled in a dry ice/ethanol bath. The ammonia was condensed into the flask via the drying tube. With good agitation and cooling, 60 g of a reaction product (perfluoroheptanonitrile), made in accordance with the technique described in Example 4 for conversion of a perfluoroacid to a nitrile, having the structure C6F13CN was added slowly. After addition was completed, the temperature was allowed to slowly rise to ambient allowing the excess ammonia to evaporate. The resulting white solid product was air dried to yield 62.0 g of perfluoroheptanamide having the following formula (a yield of 98.5% with a m.p. at 75-76° C.).
[Compound]
Name
( 50 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




[Compound]
Name
reaction product
Quantity
60 g
Type
reactant
Reaction Step Five

[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six



Name
Yield
98.5%
Identifiers


|
REACTION_CXSMILES
|
N.[OH-:2].[K+].[C:4]([C:23]#[N:24])([C:7]([C:10]([C:13]([C:16]([C:19]([F:22])([F:21])[F:20])([F:18])[F:17])([F:15])[F:14])([F:12])[F:11])([F:9])[F:8])([F:6])[F:5]>>[F:5][C:4]([F:6])([C:7]([F:9])([F:8])[C:10]([F:12])([F:11])[C:13]([F:15])([F:14])[C:16]([F:17])([F:18])[C:19]([F:20])([F:21])[F:22])[C:23]([NH2:24])=[O:2] |f:1.2|
|
Inputs


Step One
[Compound]
|
Name
|
( 50 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Five
[Compound]
|
Name
|
reaction product
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
nitrile
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)C#N
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed into a four-neck flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with an agitator
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
had been cooled in a dry ice/ethanol bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed into the flask via the drying tube
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
With good agitation and cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added slowly
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to evaporate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(=O)N)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 62 g | |
| YIELD: PERCENTYIELD | 98.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
